molecular formula C27H26N2O3 B7720981 N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide

N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide

Katalognummer B7720981
Molekulargewicht: 426.5 g/mol
InChI-Schlüssel: CDOINBIYEKVHCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide is a synthetic compound with potential applications in scientific research. It belongs to the class of benzamides and has a molecular weight of 430.54 g/mol. This compound is also known as EHP-101 and has been shown to have potential therapeutic properties.

Wirkmechanismus

EHP-101 acts on the cannabinoid receptor 2 (CB2), which is primarily expressed on immune cells and cells of the nervous system. It has been shown to modulate the immune response and reduce inflammation in the central nervous system. EHP-101 also has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
EHP-101 has been shown to reduce inflammation in animal models of multiple sclerosis and neuropathic pain. It also has neuroprotective effects, as evidenced by its ability to reduce neuronal damage in models of Huntington's disease. In addition, EHP-101 has been shown to improve motor function and reduce pain in animal models of these conditions.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using EHP-101 in laboratory experiments is its specificity for the CB2 receptor, which allows for targeted modulation of the immune response and inflammation. However, EHP-101 has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the safety and efficacy of EHP-101 in humans.

Zukünftige Richtungen

Future research on EHP-101 could focus on its potential use in treating other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further investigation is needed to determine the optimal dosing and administration of EHP-101 in humans. Finally, research could explore the use of EHP-101 in combination with other therapies to enhance its effectiveness.

Synthesemethoden

EHP-101 can be synthesized through a multistep process involving the reaction of 2-hydroxy-6-methylquinoline-3-carboxylic acid with 4-ethoxyaniline, followed by the coupling reaction with 2-methylbenzoyl chloride. The final product is obtained by purification through column chromatography.

Wissenschaftliche Forschungsanwendungen

EHP-101 has been investigated for its potential use in treating various neurological disorders, including multiple sclerosis, Huntington's disease, and neuropathic pain. Studies have shown that EHP-101 has anti-inflammatory and neuroprotective effects, which make it a promising candidate for the treatment of these conditions.

Eigenschaften

IUPAC Name

N-(4-ethoxyphenyl)-2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3/c1-4-32-23-12-10-22(11-13-23)29(27(31)24-8-6-5-7-19(24)3)17-21-16-20-15-18(2)9-14-25(20)28-26(21)30/h5-16H,4,17H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOINBIYEKVHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.